4,4-dimethyl-1,3-thiazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZWCYNFPIDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332631-03-4 | |
| Record name | 4,4-dimethyl-1,3-thiazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethyl 1,3 Thiazolidin 2 One
Electrophilic and Nucleophilic Characteristics of the Thiazolidinone Ring System
The thiazolidinone ring possesses both electrophilic and nucleophilic sites, making it a versatile participant in various chemical transformations. The distribution of electron density is key to understanding its reactivity. scispace.com The primary electrophilic center is the carbonyl carbon at the C-2 position, which is susceptible to attack by nucleophiles. Conversely, the nitrogen and sulfur heteroatoms represent the main nucleophilic centers. researchgate.netbeilstein-journals.org
A significant feature of 4,4-dimethyl-1,3-thiazolidin-2-one is the presence of two methyl groups at the C-4 position. This gem-dimethyl substitution provides steric hindrance and, crucially, blocks the C-5 position. In many other thiazolidinone derivatives, such as thiazolidin-4-ones, the C-5 methylene (B1212753) group is acidic and serves as a key nucleophilic site for reactions like Knoevenagel condensation. chemistryjournal.netnih.gov The substitution at C-4 in this compound precludes such reactivity, thereby channeling its chemical behavior towards reactions at the C-2 carbonyl and the N-3 and S-1 heteroatoms.
In the specific case of this compound, the primary carbonyl group is located at the C-2 position. This carbonyl is part of an amide-like (thiocarbamate) system, which makes it less electrophilic and thus less reactive than a ketone or aldehyde carbonyl. Nevertheless, it remains a site for potential nucleophilic attack under appropriate conditions.
The C-4 position in this molecule is a quaternary carbon atom bonded to two methyl groups and the sulfur and C-5 atoms of the ring. It is not a carbonyl center and is therefore unreactive towards nucleophilic addition. This contrasts with the widely studied thiazolidin-4-ones, where a carbonyl group is present at C-4. Even in those systems, the C-4 carbonyl is noted to be highly unreactive. orientjchem.orgnih.gov
The nitrogen atom at the N-3 position is part of an amide functional group. While neutral amide nitrogens are generally not nucleophilic, deprotonation of the N-H bond creates a potent nucleophilic anion. This anion is central to many derivatization strategies, including N-alkylation and N-acylation, where it readily attacks electrophiles. beilstein-journals.orgnih.gov
The sulfur atom at the S-1 position, a thioether, is an intrinsic nucleophilic center. researchgate.net Its nucleophilicity is fundamental to the synthesis of the thiazolidinone ring itself, which often involves the attack of a thiol on an imine or equivalent electrophile. orientjchem.org Furthermore, the sulfur atom plays a critical role in the ring-opening dynamics of the thiazolidine (B150603) system through the cleavage of the C2-S1 or C5-S1 bond. researchgate.net
Ring-Opening and Ring-Closure Dynamics in Thiazolidinone Chemistry
A hallmark of thiazolidine chemistry is the existence of a dynamic equilibrium between the cyclic form and an open-chain tautomer. chemistryjournal.netbohrium.comfrontiersin.orgacs.org This process, known as ring-chain tautomerism, is a reversible reaction often catalyzed by acid or base. frontiersin.org
The mechanism involves the cleavage of the thiazolidine ring, typically through C-S bond fission, to form an iminium ion intermediate. researchgate.netacs.org This open-chain species, which exists in equilibrium with the corresponding Schiff base (imine), can then re-close to reform the heterocyclic ring. This dynamic process can lead to epimerization at the C-2 position in asymmetrically substituted thiazolidinones. researchgate.net The stability of the ring versus the open-chain form is influenced by factors such as pH, solvent polarity, and the nature of substituents on the ring. researchgate.netbohrium.com Studies on penicillin derivatives, which contain a thiazolidine ring, have extensively detailed these ring-opening and closing pathways, highlighting the formation of imine intermediates under various pH conditions. researchgate.net
Derivatization and Functionalization Strategies for Thiazolidinone Scaffolds
The functionalization of the this compound scaffold is key to modifying its properties for various applications. The most common strategies involve reactions at the nucleophilic nitrogen atom, though modifications of substituents are also employed.
The nitrogen atom at the N-3 position is the most frequently targeted site for derivatization. N-alkylation and N-acylation are powerful methods for introducing a wide variety of substituents. These reactions typically proceed by first deprotonating the N-H group with a suitable base (e.g., triethylamine (B128534), potassium tert-butoxide) to generate a nucleophilic nitrogen anion. beilstein-journals.orgnih.gov This anion then undergoes a nucleophilic substitution reaction with an alkyl halide (for N-alkylation) or an acyl halide/anhydride (for N-acylation). beilstein-journals.orgresearchgate.net
An efficient, one-step N-alkylation of thiazolidine-2,4-diones using triethylamine as both a base and solvent with alkyl bromides has been reported, affording N-alkylated products in high yields at room temperature. nih.gov Similar strategies are applicable to 1,3-thiazolidin-2-ones. For instance, N-substituted thiazolidin-2-ones can be prepared via a KOt-Bu-promoted ring-opening N-alkylation of 2-(methylthio)-4,5-dihydrothiazole with various benzyl (B1604629) halides. beilstein-journals.org
Table 1: Examples of N-Alkylation/Acylation of Thiazolidinone Derivatives
| Thiazolidinone Type | Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Thiazolidine-2,4-dione | n-Butyl bromide | Triethylamine, rt, 2h | 3-Butylthiazolidine-2,4-dione | 98% | nih.gov |
| Thiazolidine-2,4-dione | Benzyl bromide | Triethylamine, rt, 2h | 3-Benzylthiazolidine-2,4-dione | 91% | nih.gov |
| 2-(Methylthio)-4,5-dihydrothiazole | 4-Methylbenzyl bromide | KOt-Bu, I₂, DMC, 80°C, 16h | 3-(4-Methylbenzyl)thiazolidin-2-one | 90% | beilstein-journals.org |
| 2-(Methylthio)-4,5-dihydrothiazole | 4-Chlorobenzyl bromide | KOt-Bu, I₂, DMC, 80°C, 16h | 3-(4-Chlorobenzyl)thiazolidin-2-one | 78% | beilstein-journals.org |
| 1,3-Thiazolidin-4-carboxylic acid | Acetic anhydride | Polar solvent, heat | N-Acetyl-1,3-thiazolidin-4-carboxylic acid | High | researchgate.net |
Another strategy for derivatization involves the chemical modification of substituents already attached to the thiazolidinone ring, typically at the N-3 position. While many syntheses build diversity by using pre-functionalized starting materials, direct modification of the N-substituent on the pre-formed heterocycle is also a viable approach. frontiersin.orgnih.govmdpi.com
For N-aryl substituted thiazolidinones, standard electrophilic aromatic substitution reactions such as nitration or halogenation can be performed on the aryl ring, provided the thiazolidinone core is stable to the reaction conditions. Similarly, functional groups on an N-alkyl or N-benzyl substituent can be manipulated. For example, a benzylic position can be a site for further functionalization. acs.org The introduction of different functional groups, such as halogens or nitro groups, onto an N-aryl substituent has been shown to significantly influence the biological activity of the resulting compounds, underscoring the importance of this derivatization strategy. growingscience.com For instance, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones with chloro-substituted phenyl rings at the N-3 position has been shown to enhance anti-HIV activity.
While specific examples detailing the direct functionalization of substituents on the this compound scaffold are not widely documented, the principles of organic synthesis suggest that such modifications are feasible and represent a valuable route for creating diverse chemical libraries.
Exocyclic Functionalization and Conjugation
The this compound scaffold serves as a versatile platform for exocyclic functionalization, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry. evitachem.comresearchgate.net These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological profiles of these compounds. evitachem.com
A common strategy for functionalization involves the Knoevenagel condensation at the C5 position of the thiazolidin-2,4-dione ring, a related structure. This reaction, often catalyzed by agents like ethylenediamine (B42938) diacetate (EDDA), allows for the introduction of various substituents. For instance, reaction with aldehydes such as 4-nitrobenzaldehyde (B150856) can yield 5-arylidene derivatives, a modification known to enhance biological activity.
Furthermore, the nitrogen atom at position 3 of the thiazolidinone ring is a key site for substitution. N-acylation is a frequently employed transformation, achieved by reacting the parent compound with acylating agents like propionyl chloride in the presence of a base such as triethylamine. jmcs.org.mx This allows for the attachment of various acyl groups, influencing the compound's properties.
Conjugation of the this compound core to other molecular fragments is another important aspect of its chemistry. For example, derivatives have been synthesized where the thiazolidine ring is linked to a piperidine (B6355638) moiety, which in turn is connected to a dimethyl-thiazole group. evitachem.com Such conjugations can create complex molecules with specific biological targets. The interaction of these conjugates with proteins like cereblon can facilitate further reactions, such as peptide coupling with carboxyl linkers, highlighting the role of the thiazolidinone core in mediating biological processes. evitachem.com
The reactivity of the exocyclic double bond in certain thiazolidinone derivatives is also exploited for further functionalization. Michael addition reactions, for instance, allow for the addition of nucleophiles to the C5-position, leading to the formation of more complex heterocyclic systems. nih.gov These reactions are often carried out in the presence of a base like piperidine. nih.gov
The following table summarizes key exocyclic functionalization and conjugation reactions involving the thiazolidinone core:
| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Structure |
| Knoevenagel Condensation | Aldehyde (e.g., 4-nitrobenzaldehyde), EDDA | C5 | 5-arylidene derivative |
| N-Acylation | Acyl chloride (e.g., propionyl chloride), Base (e.g., triethylamine) | N3 | N-acyl thiazolidinone |
| Michael Addition | Arylidene malononitriles, Piperidine | C5 | 5-substituted derivative |
| Conjugation | 2,4-dimethylthiazole-5-carboxylic acid, Piperidine, Thiazolidine-2,4-dione | N3 | Thiazole-piperidine-thiazolidinone conjugate |
Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Mechanism Elucidation
The study of reaction kinetics, pathways, and the precise three-dimensional arrangement of molecules is crucial for understanding the reactivity of this compound and its derivatives. Advanced spectroscopic and analytical techniques are indispensable tools in these investigations.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net By acquiring NMR spectra at regular intervals, it is possible to track the consumption of reactants and the formation of products, providing valuable kinetic data. researchgate.net For reactions involving this compound derivatives, ¹H NMR is particularly useful for observing changes in the chemical environment of specific protons as the reaction proceeds. researchgate.net
For example, in the formation of thiazolidin-4-ones from the reaction of imines and mercaptoacetic acid, ¹H NMR studies have been employed to differentiate between proposed reaction mechanisms in different solvents. researchgate.net The appearance and disappearance of signals corresponding to intermediates can be monitored, allowing for the elucidation of the reaction pathway. researchgate.net Dynamic NMR (DNMR) studies are also employed to investigate phenomena such as prototropic tautomerism and E-/Z-stereoisomerism in certain thiazolidin-4-one derivatives in solution. researchgate.net
The following table provides examples of how in-situ NMR can be applied to study reactions of thiazolidinone derivatives:
| Reaction Studied | Nuclei Monitored | Information Obtained |
| Thiazolidin-4-one formation | ¹H | Reaction kinetics, identification of intermediates, mechanistic pathway |
| Tautomerism and Stereoisomerism | ¹H, ¹³C | Dynamic equilibrium, rates of interconversion |
Mass spectrometry (MS) is an essential analytical technique for identifying compounds by measuring their mass-to-charge ratio. iucr.orgmdpi.com In the context of this compound chemistry, MS is used to confirm the molecular weight of synthesized products and to identify intermediates and byproducts in a reaction mixture. iucr.orgmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further aiding in its identification. tandfonline.com
By analyzing the fragmentation patterns of molecules in the mass spectrometer, it is possible to deduce their structure. This is particularly useful for distinguishing between isomers and for identifying the products of complex reactions. For instance, in the study of functionalized 1,3-thiazolidin-4-ones, mass spectrometry is used to confirm the structure of the products obtained from reactions with dialkyl acetylenedicarboxylates. mdpi.com The molecular ion peak and the fragmentation pattern provide conclusive evidence for the formation of the desired compound. mdpi.comsci-hub.se
The table below highlights the application of mass spectrometry in the analysis of thiazolidinone derivatives:
| MS Technique | Application | Information Gained |
| Electrospray Ionization (ESI-MS) | Molecular weight determination of polar compounds | Confirmation of product identity, detection of intermediates |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Elemental composition, unambiguous identification |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation | Fragmentation patterns, identification of structural motifs |
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.orgresearchgate.net This method provides definitive structural confirmation of reaction products and offers profound insights into reaction mechanisms by revealing the stereochemistry and conformation of molecules. iucr.orgresearchgate.net
For derivatives of this compound, X-ray crystallography has been instrumental in confirming the structures of newly synthesized compounds. mdpi.comqub.ac.uk For example, the crystal structures of 1,3-thiazolidin-4-one derivatives have been determined to confirm the connectivity of atoms and the relative stereochemistry at chiral centers. iucr.orgiucr.org These studies have revealed details such as the puckering of the thiazolidinone ring and the dihedral angles between different ring systems within the molecule. iucr.org
In mechanistic studies, X-ray crystallography can be used to characterize the structure of stable intermediates or final products, which can provide evidence for a proposed reaction pathway. For example, the isolation and crystallographic characterization of a specific diastereomer can confirm the stereochemical outcome of a reaction. jmcs.org.mx
The following table presents crystallographic data for a representative 1,3-thiazolidin-4-one derivative, illustrating the type of information obtained from X-ray diffraction analysis. researchgate.net
| Crystal Data | C22H19NOS |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 22.181(2) |
| b (Å) | 6.0760(4) |
| c (Å) | 13.349(3) |
| β (°) | 95.615(3) |
| V (ų) | 1790.9(4) |
| Z | 4 |
This detailed structural information is crucial for understanding the relationship between the molecular structure and the observed chemical and biological properties of this compound derivatives.
Computational Insights into this compound: A Theoretical Chemistry Perspective
Computational Chemistry and Theoretical Insights into 4,4 Dimethyl 1,3 Thiazolidin 2 One
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Interaction Energy Deconvolution and Specific Residue Interactions
Detailed interaction energy deconvolution studies for this compound are not specifically reported in the reviewed literature. However, molecular docking and computational analyses of various thiazolidinone derivatives against different biological targets reveal consistent patterns of interaction with key amino acid residues. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stabilization of the ligand-protein complex. medmedchem.comresearchgate.netmedmedchem.com
The thiazolidinone ring itself is often a key pharmacophore. In studies on the SARS-CoV-2 main protease, the thiazolidinone ring of inhibitor molecules appears to act as a mimetic of the Gln amino acid of the natural substrate, placing it within the S1 subsite of the enzyme's active center, between residues Glu166 and the catalytic Cys145. mdpi.com The carbonyl oxygen of the thiazolidinone ring frequently participates in hydrogen bonding with residues like Cys145 or Gly143. mdpi.com
Computational studies on other thiazolidinone derivatives have identified interactions with a range of specific residues across different protein targets. For instance, in the context of anti-breast cancer agents, thiazolidinone derivatives have been shown to form crucial hydrogen bonds with residues such as Lysine 273 and Threonine 316, while hydrophobic contacts with Alanine 271, Leucine 371, and Alanine 381 create a non-polar pocket that enhances binding affinity. medmedchem.commedmedchem.com Similarly, triazine-based thiazolidinone analogues targeting the BACE1 enzyme for Alzheimer's disease show interactions with TYR71, ARG128, and ASP228. biomedres.us
The table below summarizes key residue interactions identified for various classes of thiazolidinone derivatives from computational studies.
| Thiazolidinone Derivative Class | Protein Target | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| Thiazolidinone-diphenyl thioether | TNBC-associated protein (3AD6) | Lys273, Thr316, Ala271, Leu371 | Hydrogen Bond, Hydrophobic | medmedchem.commedmedchem.com |
| Thiazole-based Thiazolidin-4-ones | SARS-CoV-2 Main Protease | His41, Cys145, Glu166, Gln189 | Hydrogen Bond, Hydrophobic (π-π) | mdpi.com |
| Triazine-based Thiazolidin-4-ones | BACE1 Enzyme | TYR71, ARG128, ILE126, ASP228 | Hydrogen Bond, Other | biomedres.us |
| N-Sulfonamidyl-4-thiazolidinones | Not Specified | Heme, Val461, Met460 | van der Waals, Electrostatic | rsc.org |
| General Thiazolidinone Analogues | DHFR | VAL137, SER135, HIS30, LYS52 | van der Waals, Hydrogen Bond | researchgate.net |
| 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked Thiazolidin-4-ones | AURKA / VEGFR-2 | Glu260 | Hydrogen Bond (via bridging -NH) | semanticscholar.org |
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRAR) Modeling from Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QRAR) models are powerful computational tools for rational drug design, revealing mathematical correlations between the structural properties of molecules and their biological activities. nih.govijper.orgmdpi.com While specific QSAR/QRAR models for this compound have not been detailed, extensive QSAR studies have been performed on the broader class of 4-thiazolidinone (B1220212) derivatives for a wide range of biological activities. nih.gov These studies identify key molecular descriptors—numerical values derived from the molecular structure—that influence a compound's efficacy.
These models consistently highlight the importance of several classes of descriptors in determining the bioactivity of thiazolidinone derivatives:
Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule. Parameters such as Kier's third-order alpha shape index (kα3), second-order valence connectivity index (2χv), and the H-GETAWAY descriptor HATS5m have been shown to correlate with antimicrobial and antitrypanosomal activities. derpharmachemica.comnih.gov
Electronic and Electrostatic Descriptors: These relate to the electronic properties of the molecule. Descriptors such as heat of formation (HF), dipole energy (D2), electronic energy, and specific atom-centered fragments (MLFER_S, EstateVSA 6) have been positively correlated with antimicrobial and antitubercular activities. nih.govstmjournals.in Electro-topological and electrostatic fields are also crucial for anti-HIV activity. ijper.org
Lipophilic Descriptors: These describe a molecule's hydrophobicity, which affects its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (log P) is a common descriptor found to be significant for antimicrobial activity. derpharmachemica.com
The following table summarizes key computational descriptors identified in various QSAR studies of thiazolidinone derivatives and their correlation with different biological activities.
| Biological Activity | Significant Descriptor Types | Specific Descriptors | Correlation with Activity | Source |
|---|---|---|---|---|
| Antitubercular | Electronic, Steric | MLFER_S, GATSe2, Shal, EstateVSA 6 | Positive | nih.gov |
| Antitubercular | Electronic | SpMAD_Dzs 6 | Negative | nih.gov |
| Antimicrobial | Electronic, Steric | Heat of Formation (HF), PMI-Y, Dipole Energy (D2) | Strong Correlation | stmjournals.in |
| Antimicrobial | Topological, Lipophilic | kα3, 2χv, log P | Governing Parameters | derpharmachemica.com |
| Anti-HIV | Electro-topological, Electrostatic, Steric | E_933, E_555, S_774 | Negative values indicate preferred substituents | ijper.org |
| Antitrypanosomal | H-GETAWAY (3D) | HATS5m | High and low values increase activity | nih.gov |
| Blood-Brain Barrier Permeation | Polarity, Lipophilicity | Number of H-Bond Acceptors (HBA), log (km/KAM) | Negative (HBA), Positive (Lipophilicity) | mdpi.com |
Applications of 4,4 Dimethyl 1,3 Thiazolidin 2 One in Advanced Organic Synthesis
4,4-dimethyl-1,3-thiazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. These temporary fixtures to a substrate guide the formation of a desired stereoisomer. While specific documented examples of this compound as a chiral auxiliary are scarce, the thiazolidinone framework is a well-established platform for this purpose.
The utility of the thiazolidinone scaffold in enantioselective transformations often relies on the presence of a stereocenter at the 4-position of the ring. For instance, (4S)-Benzyl-1,3-thiazolidin-2-one has been successfully employed as a chiral auxiliary in asymmetric aldol (B89426) reactions. The chlorotitanium enolate of the N-propionyl derivative of this auxiliary reacts with various aryl aldehydes to produce 'Evans syn' aldol adducts with good diastereoselectivity. This facial selectivity is believed to proceed through a non-chelated transition state, effectively controlling the formation of new stereocenters.
The gem-dimethyl substitution at the C4 position in this compound renders this specific carbon achiral. This structural feature fundamentally limits its application as a traditional chiral auxiliary where the stereocenter on the auxiliary directly influences the stereochemical outcome of the reaction. For this compound to be an effective chiral auxiliary, the chirality would need to be introduced elsewhere in the molecule or it would need to operate through a less conventional mechanism of stereochemical control.
Thiazolidinone-based chiral auxiliaries have demonstrated remarkable efficacy in exerting diastereoselective control in a variety of organic reactions. The rigid heterocyclic structure and the steric hindrance provided by substituents on the ring can effectively shield one face of a reactive intermediate, directing the approach of reagents to the opposite face. This principle is central to their function in reactions such as alkylations, acylations, and aldol additions.
For example, in the context of aldol reactions, the conformation of the enolate derived from an N-acylated thiazolidinone auxiliary dictates the stereochemical outcome of the addition to an aldehyde. The auxiliary, therefore, plays a crucial role in establishing the relative stereochemistry of the newly formed stereocenters in the product. The predictable nature of this control has made thiazolidinone auxiliaries valuable tools in the synthesis of complex molecules with multiple stereocenters.
Utilization as a Building Block for Complex Heterocyclic Systems
Thiazolidinones are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. researchgate.netresearchgate.net They serve as versatile starting materials for the synthesis of more elaborate heterocyclic structures, including fused and polycyclic systems, as well as precursors to known bioactive molecular frameworks.
The thiazolidinone ring can be strategically functionalized and subsequently undergo cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 5-ene-4-thiazolidinones can act as dienophiles or heterodienes in Diels-Alder reactions, leading to the formation of thiopyrano[2,3-d] researchgate.netthiazole derivatives. researchgate.net These fused systems are of interest for their potential biological activities.
Furthermore, the reactivity of the methylene (B1212753) group at the C5 position of some thiazolidinones allows for condensation reactions with various electrophiles, which can be a key step in the construction of polycyclic frameworks. While specific examples commencing from this compound are not readily found in the literature, the general reactivity patterns of the thiazolidinone core suggest its potential as a synthon for such complex structures. The 4,4-dimethyl substitution may influence the reactivity and conformational preferences of the ring, potentially offering unique synthetic opportunities.
The thiazolidinone nucleus is a core component of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comnih.govnih.gov Consequently, thiazolidinone derivatives are frequently used as starting materials for the synthesis of novel therapeutic agents.
For example, the thiazolidinedione ring is the central feature of the "glitazone" class of antidiabetic drugs. Other derivatives have been investigated for their potential as inhibitors of various enzymes, highlighting the versatility of this scaffold in drug design. The synthesis of new bioactive molecules often involves the modification of the thiazolidinone ring at the N3 and C2 positions, and the introduction of diverse substituents at the C5 position. The inherent biological relevance of the thiazolidinone scaffold makes this compound a potentially valuable, though currently underutilized, starting material for the generation of new bioactive compounds.
Role in Catalyst Design and Ligand Development
The search for novel and efficient catalysts is a continuous effort in organic synthesis. Heterocyclic compounds are often explored as ligands for metal-based catalysts due to the presence of heteroatoms that can coordinate to metal centers.
There is currently a lack of specific information in the scientific literature detailing the use of this compound in catalyst design and ligand development. However, the presence of nitrogen and sulfur atoms, as well as a carbonyl group, within the thiazolidinone structure presents the potential for coordination with various metals. The development of chiral ligands derived from thiazolidinones could be a promising area for the advancement of asymmetric catalysis. The steric profile of the 4,4-dimethyl substitution pattern could, in principle, influence the coordination geometry and the catalytic activity of a metal complex incorporating such a ligand. Further research would be necessary to explore this potential application.
Mechanistic Studies of 4,4 Dimethyl 1,3 Thiazolidin 2 One Interactions in Biological Systems Excluding Clinical Aspects
Molecular Basis of Enzyme Inhibition by Thiazolidinone Analogs
Thiazolidinone derivatives have been identified as potent inhibitors of several key enzymes implicated in various pathological processes. Their inhibitory action is a cornerstone of their therapeutic potential and is achieved through specific interactions with the enzyme's active site or allosteric sites.
Molecular docking studies have revealed that thiazolidinone analogs can bind to a wide array of enzymes, including hydrolases, oxidoreductases, and lyases. The specificity and strength of this binding are dictated by the substituents on the thiazolidinone core.
For instance, certain thiazolidinone derivatives are effective inhibitors of Carbonic Anhydrases (CAs) , specifically the human isoforms hCA I and hCA II. tandfonline.com The inhibitory potency is highly dependent on the nature and stereochemistry of the substituents on the thiazolidinone ring. tandfonline.com Molecular modeling of 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogs against CA IX demonstrated strong interactions with active site residues, including His94, His96, Thr199, and Thr200, through hydrogen bonds. nih.gov
Another significant target is Tyrosinase , an enzyme involved in melanin (B1238610) synthesis. Analogs of benzylidene-3-methyl-2-thioxothiazolidin-4-one have shown potent, competitive, or mixed-type inhibition of mushroom tyrosinase. mdpi.com Docking simulations indicate that these inhibitors interact with key residues in the active site, such as His244, His85, and Val283, through hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov
Thiazolidinone-based compounds have also been developed as inhibitors of Matrix Metalloproteinase-9 (MMP-9) , an enzyme involved in tissue remodeling and inflammation. Docking studies of these inhibitors within the MMP-9 active site have been instrumental in understanding the pharmacophoric requirements for potent inhibition, leading to the identification of derivatives with nanomolar efficacy (IC₅₀ = 40 nM). nih.gov
Other enzymes targeted by thiazolidinone analogs include:
Urease : Docking studies revealed that potent analogs interact with the enzyme's active site, with some scaffolds showing excellent inhibitory potential (IC₅₀ = 1.70 ± 0.10 µM). researchgate.netresearchgate.net
Alkaline Phosphatase (ALP) : Quinolinyl-iminothiazoline derivatives, a related class, showed significant ALP inhibition, with the most potent compound exhibiting an IC₅₀ value of 0.337 ± 0.015 µM. tandfonline.com
α-Amylase and α-Glucosidase : Thiazolidinone-based indole (B1671886) derivatives have demonstrated inhibitory activity against these enzymes, which are involved in carbohydrate metabolism. The most active analogs showed significantly better inhibition than the standard drug, acarbose. mdpi.com
Dihydrodipicolinate Synthase (DHDPS) : A library of over 50 thiazolidinedione analogs was screened, identifying the first inhibitors of E. coli DHDPS not based on natural pathway substrates. nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA) : Thiazolidin-4-one derivatives have shown notable inhibitory activity against the InhA enzyme from Mycobacterium tuberculosis, with IC₅₀ values as low as 1.06 ± 0.97 µM. nih.gov
| Enzyme Target | Thiazolidinone Analog Class | Key Interacting Residues | Interaction Types | Source |
|---|---|---|---|---|
| Carbonic Anhydrase IX (CA IX) | 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides | His94, His96, Thr199, Thr200 | Hydrogen Bonding | nih.gov |
| Mushroom Tyrosinase | Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | His244, His85, His263, Val283 | Coordination with copper ions, Hydrophobic Interactions | nih.gov |
| Mushroom Tyrosinase | Benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs | Val283, His263, Phe264 | Hydrophobic Interactions, Hydrogen Bonding, π-π Stacking | mdpi.com |
| MMP-9 | 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides | Not specified | Binding at protein active site | nih.gov |
| Bacterial MurB | 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-ones | Asn83, Ser82, Arg188, Arg310 | Hydrogen Bonding | mdpi.com |
| Toxoplasma gondii Kinases (e.g., TgROP18, TgCDPK1) | Ferrocenyl and cyano-substituted thiazolidinones | Arg312, Asp311, Leu314 | Hydrogen Bonding, π-ion/π-π Interactions | nih.gov |
Kinetic analyses are fundamental to understanding the mechanism of enzyme inhibition, distinguishing between competitive, non-competitive, uncompetitive, or mixed-type inhibition. For thiazolidinone derivatives, these studies have provided precise quantitative measures of their potency, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀).
Kinetic studies on mushroom tyrosinase inhibitors revealed that a methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate derivative (compound 5i) acts as a non-competitive inhibitor with a K_i value of 1.5 µM. nih.gov This was determined using Lineweaver-Burk and Dixon plots. nih.gov Similarly, different benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs were found to be competitive or mixed-type inhibitors of tyrosinase, with K_i values as low as 4.7 x 10⁻⁷ M for the most potent competitive inhibitor. mdpi.com
For alkaline phosphatase , kinetic analysis of a quinolinyl-iminothiazoline derivative (analog 6g) demonstrated a non-competitive mode of inhibition with a K_i value of 0.47 µM. tandfonline.com
In the case of α-glucosidase , kinetic analysis of an inhibitory thiazolidinedione derivative (TZDD3) showed a decrease in both the maximum velocity (V_max) and the Michaelis constant (K_m), indicating a mixed-type inhibition mechanism. mdpi.com
| Enzyme | Inhibitor | Inhibition Type | K_i Value (µM) | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|---|
| Mushroom Tyrosinase | Compound 5i | Non-competitive | 1.5 | 3.17 | nih.gov |
| Mushroom Tyrosinase | Analog 3 (BMTTZD) | Competitive | 0.47 | 1.12 | mdpi.com |
| Mushroom Tyrosinase | Analog 5 (BMTTZD) | Mixed-type | - | 3.60 | mdpi.com |
| Alkaline Phosphatase | Analog 6g | Non-competitive | 0.47 | 0.337 | tandfonline.com |
| α-Glucosidase | TZDD3 | Mixed-type | - | 18.24 µg/mL | mdpi.com |
| Carbonic Anhydrase I (hCA I) | Compound 6b | Not specified | 9.21 | 12.5 | tandfonline.com |
| Carbonic Anhydrase II (hCA II) | Compound 6b | Not specified | 7.83 | 10.3 | tandfonline.com |
Receptor Agonism/Antagonism Mechanisms at the Molecular Level (e.g., PPAR-γ, EGFR)
Beyond direct enzyme inhibition, thiazolidinone analogs can function as agonists or antagonists of critical cellular receptors, thereby influencing gene expression and signaling pathways.
The interaction of thiazolidinone derivatives with nuclear receptors like the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a well-documented mechanism, particularly for the thiazolidinedione (TZD) subclass. scispace.com PPAR-γ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). scispace.com Upon ligand binding, the receptor undergoes a conformational change that facilitates the recruitment of co-activators and subsequent transcription of target genes.
Studies have shown that novel thiazolidinone-based compounds can act as PPAR-γ agonists. nih.gov For example, certain derivatives demonstrated notable binding affinity to the PPAR-γ ligand-binding domain (LBD) with IC₅₀ values in the micromolar range (e.g., 5.974 µM), comparable to the known agonist pioglitazone (B448) (IC₅₀ = 1.052 µM). nih.gov Molecular docking studies predict strong binding within the PPAR-γ LBD, similar to that of standard agonists like rosiglitazone. mdpi.com The anticancer effects of some 4-thiazolidinone (B1220212) derivatives have been shown to be dependent on their interaction with PPAR-γ, acting as agonists to induce cytotoxic effects in cancer cells. researchgate.net
Thiazolidin-4-one derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase often overexpressed in cancers. nih.govresearchgate.net Inhibition of EGFR's tyrosine kinase activity is a key strategy in cancer therapy. Molecular modeling has shown that these compounds can interact strongly with the active site of EGFR, preventing its activation and downstream signaling. nih.gov
| Receptor | Thiazolidinone Analog | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| PPAR-γ | Compound 4j | Agonist | Binds to LBD with IC₅₀ of 5.974 µM. | nih.gov |
| PPAR-γ | TZDD2 | Agonist | Docking predicts strong binding to LBD, similar to rosiglitazone. | mdpi.com |
| PPAR-γ | Les-2194, Les-3377, Les-3640 | Agonist | Cytotoxic effect in cancer cells is PPARγ-dependent. | researchgate.net |
| EGFR | Thiazolidin-4-one analogs | Inhibitor | Inhibits tyrosine kinase activity. | researchgate.net |
| VEGFR-2 | Thiazolidin-4-one derivative 5e | Inhibitor | Docking studies suggest binding is affected by hydrophobic and π-stacking interactions. | acs.org |
Cellular Pathway Modulation and Signal Transduction Interventions
The interactions of thiazolidinone analogs with enzymes and receptors culminate in the modulation of complex intracellular signaling cascades. These interventions can alter cellular processes such as proliferation, inflammation, and metabolism.
Research has identified several pathways affected by thiazolidinone compounds. For instance, in models of inflammation, certain derivatives were found to reduce the expression levels of Nuclear Factor-kappa B (NF-κB) . nih.gov NF-κB is a crucial transcription factor that regulates immune responses and its inhibition is a key anti-inflammatory mechanism. nih.gov
In the context of cancer, the activation of PPAR-γ by thiazolidinone agonists can trigger cytotoxic effects and apoptosis in various cancer cell lines. researchgate.netresearchgate.net This PPARγ-dependent pathway represents a significant mechanism for the antitumor activity of these compounds. researchgate.net
Furthermore, some thiazolidinedione analogs have been shown to inhibit glucose transporters (GLUTs) . nih.gov This action mimics a state of glucose deficiency, leading to energy restriction within cancer cells and activating downstream pathways like AMPK signaling, which can suppress cell proliferation. nih.gov
The antitubercular activity of some thiazolidin-4-ones is linked to the inhibition of enzymes crucial for the survival of Mycobacterium tuberculosis, such as InhA . nih.gov By blocking these essential bacterial enzymes, the compounds disrupt vital metabolic pathways of the pathogen. nih.gov
Future Directions and Emerging Research Avenues for 4,4 Dimethyl 1,3 Thiazolidin 2 One
Exploration of Novel and Highly Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to design processes that are environmentally benign and resource-efficient. For 4,4-dimethyl-1,3-thiazolidin-2-one and its analogs, a key research avenue lies in the development of novel and sustainable synthetic methodologies that move beyond conventional techniques.
Conventional methods for synthesizing thiazolidinones often involve long reaction times and the use of hazardous solvents and reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) for dehydration. tandfonline.com Emerging research, however, is focusing on greener alternatives. These include:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for thiazolidinone derivatives. umsida.ac.id
Sonication: The use of ultrasound is another green method that can accelerate the synthesis of these compounds. tandfonline.com
Catalyst-free and metal-free reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a significant step towards sustainability. rsc.org
Aqueous reaction media: The use of water as a solvent, facilitated by surfactants or Brønsted acids, presents an environmentally friendly approach to the synthesis of thiazolidinone derivatives. nih.gov
Grindstone technology: This solvent-free method, a facile and eco-friendly approach, has been successfully employed in the synthesis of thiazolidinones. ijrpr.com
Future research will likely focus on adapting and optimizing these green methodologies for the specific synthesis of this compound, potentially leading to more efficient and environmentally responsible production.
Advanced Computational Approaches for Predictive Modeling and De Novo Design
The integration of computational chemistry has revolutionized drug discovery and development. For this compound, advanced computational approaches are poised to play a pivotal role in predicting its biological activity and in the de novo design of novel, more potent derivatives.
In silico techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations are increasingly being used to:
Predict Biological Targets: Molecular docking studies can predict the binding affinity of thiazolidinone derivatives to various biological targets, such as enzymes and receptors, providing insights into their potential therapeutic applications. samipubco.comrsc.orgmdpi.com
Understand Structure-Activity Relationships (SAR): Computational models can elucidate how different substituents on the thiazolidinone ring affect its biological activity, guiding the design of more effective compounds.
Predict ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of potential drug candidates can be predicted using computational tools, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. acs.org
De Novo Design: Sophisticated algorithms can be used to design entirely new molecules based on the pharmacophoric features of known active compounds, opening up new avenues for drug development.
Table 1: Examples of Computational Studies on Thiazolidinone Derivatives
| Thiazolidinone Derivative Studied | Computational Method | Key Findings |
| 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives | Molecular Docking | Identified potential tyrosinase inhibitors with high binding affinity. mdpi.com |
| 4-Thiazolidinone (B1220212) Derivatives | Molecular Docking, ADME Studies | Revealed good interactions with C-KIT Tyrosine Kinase and predicted human intestinal absorption. samipubco.com |
| 5-arylidene-4-thiazolidinone derivatives | Molecular Docking | Supported the observed anticancer activity against Aurora kinase. rsc.org |
| Thiazole-thiazolidinone derivatives | Molecular Docking | Showed favorable binding in the active sites of urease and α-glucosidase. scilit.com |
| N-Substituted Thiazolidinones | Molecular Docking, Molecular Dynamics | Confirmed stability of compounds within the PPAR-γ protein's binding site. tandfonline.com |
Future research will likely involve the application of these advanced computational methods to specifically model the interactions of this compound and to guide the synthesis of its novel derivatives with enhanced biological activities.
Discovery of Undiscovered Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the thiazolidinone ring is well-established, there remains significant scope for the discovery of novel reactivity patterns and chemical transformations. researchgate.net This exploration is crucial for generating chemical diversity and synthesizing complex molecular architectures with unique biological properties.
Future research in this area could focus on:
Novel Cyclization Reactions: Exploring new ways to form the thiazolidinone ring or to use it as a scaffold for further cyclizations to create fused heterocyclic systems. nuph.edu.ua
Domino and Tandem Reactions: Designing multi-step reactions that occur in a single pot, which can significantly increase synthetic efficiency and lead to the rapid assembly of complex molecules. nih.gov
Functionalization at Novel Positions: While positions 2, 3, and 5 are commonly modified, exploring reactions that allow for functionalization at other positions of the thiazolidinone ring could lead to compounds with novel properties. nih.govorientjchem.org
Spiro-thiazolidinones: The synthesis of spirocyclic compounds containing the thiazolidinone moiety is an area of growing interest, as these structures can exhibit unique three-dimensional shapes and biological activities. nih.gov
Nucleophilic Addition Reactions: The use of thiazolidinones as key intermediates in nucleophilic addition reactions can lead to the synthesis of a wide range of derivatives. nih.gov
The discovery of such novel transformations will not only expand the chemical space accessible from this compound but also provide new tools for the synthesis of biologically active molecules.
Integration into Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of thiazolidinones make them attractive candidates for applications beyond medicinal chemistry, particularly in the fields of materials science and supramolecular chemistry.
Supramolecular Assemblies: Thiazolidinone derivatives have been shown to form well-defined supramolecular structures, such as dimers and chains, through hydrogen bonding and other non-covalent interactions. nih.gov The ability to control the self-assembly of these molecules could lead to the development of novel functional materials.
Optical and Photochemical Properties: Some thiazolidinone compounds possess interesting optical and photochemical properties, suggesting their potential use in the development of lasers, optical devices, and other advanced materials. umsida.ac.id
Corrosion Inhibition: Thiazolidine-2,4-dione derivatives have been shown to act as corrosion inhibitors for mild steel, highlighting a potential industrial application. nih.gov
Future research could explore the specific properties of this compound in these contexts, potentially leading to its integration into the design of new smart materials, sensors, or electronic devices.
Mechanistic Characterization of Broader Biological System Interactions and Polypharmacology
A significant trend in modern drug discovery is the move towards understanding the polypharmacology of small molecules—their ability to interact with multiple biological targets. Thiazolidinones are known to exhibit a wide range of biological activities, suggesting that they may act on multiple pathways within a biological system. jetir.orgorientjchem.org
Future research on this compound should focus on:
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of its biological activity. mdpi.comukrbiochemjournal.org
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its effects, for example, through the inhibition of specific enzymes or the modulation of signaling pathways. ukrbiochemjournal.org
Polypharmacology Profiling: Systematically screening the compound against a broad range of biological targets to understand its full interaction profile. This can reveal unexpected therapeutic opportunities and potential off-target effects.
Table 2: Examples of Biological Targets of Thiazolidinone Derivatives
| Thiazolidinone Derivative Class | Biological Target/Activity |
| Thiazolidinediones (TZDs) | Peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists (antidiabetic) ijrpr.comorientjchem.org |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 inhibitors (anti-inflammatory) mdpi.com |
| Pyrazoline-thiazolidinone-isatin conjugates | Potential inhibitors of PARP, MAPK, JNK, Bcl-2, CDK1/cyclin B, caspases (anticancer) ukrbiochemjournal.org |
| Halogenated 4-thiazolidinone derivatives | Aurora kinase inhibitors (anticancer) rsc.org |
| Thiazole-thiazolidinone hybrids | Urease and α-glucosidase inhibitors scilit.com |
A deeper understanding of the polypharmacology of this compound will be crucial for its development as a potential therapeutic agent.
Multi-disciplinary Approaches in Thiazolidinone Research and Chemical Biology
The future of research on this compound will undoubtedly be characterized by increasingly multidisciplinary approaches. The complexity of modern scientific challenges requires the integration of expertise from various fields. nih.gov
The study of thiazolidinones already bridges organic synthesis and medicinal chemistry. nih.gov Future progress will depend on strengthening collaborations between:
Synthetic Chemists: To develop novel and efficient synthetic routes. rsc.orgijrpr.com
Computational Chemists: To model molecular interactions and guide drug design. samipubco.comtandfonline.com
Pharmacologists and Biologists: To evaluate biological activity and elucidate mechanisms of action. orientjchem.orgukrbiochemjournal.org
Materials Scientists: To explore non-medical applications of these compounds. umsida.ac.id
Chemical Biologists: To develop chemical tools to probe biological systems. wisdomlib.org
This convergence of disciplines will be essential to fully unlock the potential of this compound and the broader class of thiazolidinone compounds, leading to new discoveries in both fundamental science and applied technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,4-dimethyl-1,3-thiazolidin-2-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting primary amines with mercaptoacetic acid under reflux conditions in anhydrous solvents (e.g., toluene) yields thiazolidinones. Microwave-assisted synthesis (e.g., using DMF as a solvent at 80–100°C) significantly improves reaction efficiency and reduces time compared to conventional heating .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural characterization relies on NMR (¹H/¹³C) to identify proton environments and carbonyl groups, IR spectroscopy to detect C=O and C-S stretching vibrations (~1700 cm⁻¹ and ~1200 cm⁻¹, respectively), and single-crystal X-ray diffraction to resolve tautomeric forms (e.g., thione vs. thiol) and confirm stereochemistry .
Q. What solvents and reaction conditions are optimal for thiazolidinone synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize intermediates. Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. Temperatures range from 60°C (conventional) to 100°C (microwave), with yields improving under microwave irradiation .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolidinone functionalization be addressed?
- Methodological Answer : Regioselective modifications (e.g., introducing substituents at C-5) require careful choice of electrophiles and catalysts. For example, Pd-catalyzed cross-coupling reactions with aryl halides can target specific positions, while protecting groups (e.g., Boc) may prevent unwanted side reactions .
Q. What mechanistic insights explain the tautomeric behavior of this compound?
- Methodological Answer : The equilibrium between thione (C=S) and thiol (S-H) forms is influenced by solvent polarity and temperature. Computational studies (DFT) and variable-temperature NMR can map energy barriers, while X-ray crystallography provides static snapshots of dominant tautomers in the solid state .
Q. How do structural modifications impact the biological activity of thiazolidinone derivatives?
- Methodological Answer : Substituents like nitro (-NO₂) or methoxy (-OCH₃) groups enhance antimicrobial or anticancer activity by altering electron density and binding affinity to target enzymes (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for antimicrobial activity) guide optimization .
Q. What are the limitations of current catalytic systems in asymmetric thiazolidinone synthesis?
- Methodological Answer : Achieving enantioselectivity in thiazolidinone synthesis remains challenging due to the planar nature of intermediates. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) are under investigation to improve stereocontrol, though yields often remain moderate (<70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
